![molecular formula C22H18ClN3OS B302618 (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B302618.png)
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the thiazole family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one involves the inhibition of specific enzymes and signaling pathways that are essential for the growth and survival of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, such as topoisomerase and proteasome, which are essential for cancer cell growth and survival. Additionally, this compound has also been found to modulate specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one in lab experiments include its potent antitumor activity and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one. These include further studies on its mechanism of action, its potential use in combination with other chemotherapeutic agents, and its efficacy in animal models. Additionally, future studies should focus on the development of novel analogs of this compound with improved pharmacological properties and reduced toxicity.
Synthesemethoden
The synthesis of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one involves the reaction of 4-chloroaniline, ethyl 2-bromoacetate, and 2-mercaptothiazole under specific conditions. The reaction is carried out in the presence of a catalyst and produces the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Produktname |
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one |
---|---|
Molekularformel |
C22H18ClN3OS |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H18ClN3OS/c1-2-15-5-9-17(10-6-15)24-22-25-21(27)20(28-22)14-19-4-3-13-26(19)18-11-7-16(23)8-12-18/h3-14H,2H2,1H3,(H,24,25,27)/b20-14- |
InChI-Schlüssel |
FRFUEKVYYSANGX-ZHZULCJRSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/S2 |
SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.